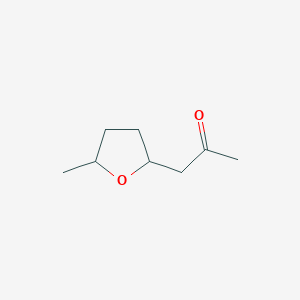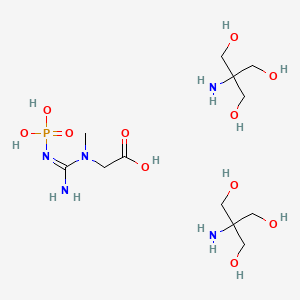
Phosphocreatine Di-tris salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphocreatine Di-tris salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of tris(hydroxymethyl)aminomethane (tris). The reaction typically involves the following steps:
- Dissolution of creatine in water.
- Addition of phosphoric acid to the solution.
- Neutralization of the solution with tris to form the di-tris salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphocreatine Di-tris salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce creatine and inorganic phosphate.
Phosphorylation: It can transfer its phosphate group to ADP to form ATP.
Oxidation-Reduction: In biological systems, it participates in redox reactions involving creatine kinase.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Phosphorylation: Catalyzed by the enzyme creatine kinase in the presence of ADP.
Oxidation-Reduction: Involves creatine kinase and other cellular components.
Major Products Formed
Hydrolysis: Creatine and inorganic phosphate.
Phosphorylation: ATP and creatine.
Oxidation-Reduction: Various intermediates depending on the specific redox reaction.
Aplicaciones Científicas De Investigación
Phosphocreatine Di-tris salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in biochemical assays to study energy metabolism.
Biology: Investigated for its role in cellular energy homeostasis and protection against oxidative stress.
Medicine: Explored as a potential therapeutic agent for conditions involving energy metabolism, such as heart failure and neurodegenerative diseases.
Industry: Utilized in the production of supplements aimed at enhancing athletic performance and muscle recovery
Mecanismo De Acción
Phosphocreatine Di-tris salt exerts its effects primarily through its role in the phosphocreatine shuttle, a system that rapidly regenerates ATP in cells with high energy demands. The compound donates its phosphate group to ADP to form ATP, a reaction catalyzed by creatine kinase. This process helps maintain ATP levels during periods of intense energy consumption, such as muscle contraction and neuronal activity .
Comparación Con Compuestos Similares
Similar Compounds
Creatine: A precursor to phosphocreatine, involved in the same energy metabolism pathways.
Phosphocreatine: The non-tris salt form, which also participates in the phosphocreatine shuttle.
Cyclocreatine: A cyclic analogue of creatine with similar energy metabolism functions.
Uniqueness
Phosphocreatine Di-tris salt is unique due to its enhanced solubility and stability compared to other forms of creatine and phosphocreatine. This makes it particularly useful in biochemical assays and therapeutic applications where high solubility and stability are required .
Propiedades
Fórmula molecular |
C12H32N5O11P |
|---|---|
Peso molecular |
453.38 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(Z)-N'-phosphonocarbamimidoyl]amino]acetic acid |
InChI |
InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 |
Clave InChI |
UPPBKCOGWJTQMJ-UHFFFAOYSA-N |
SMILES isomérico |
CN(CC(=O)O)/C(=N\P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
SMILES canónico |
CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
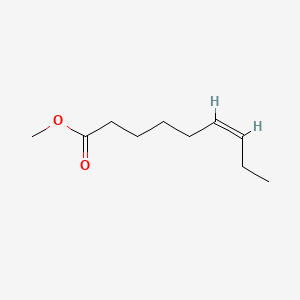

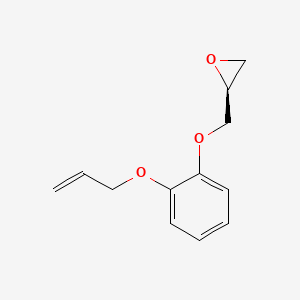
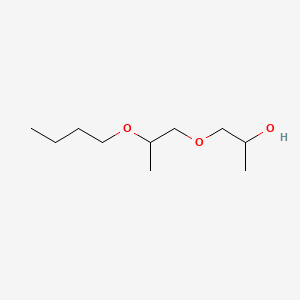


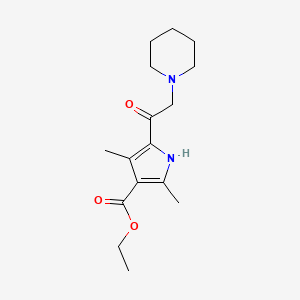


![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
